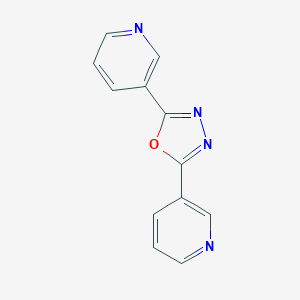

2,5-Bis(3-pyridyl)-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(3-pyridyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H8N4O and its molecular weight is 224.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176078. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The 1,3,4-oxadiazole scaffold is recognized for its diverse pharmacological properties. Specifically, 2,5-Bis(3-pyridyl)-1,3,4-oxadiazole derivatives exhibit significant potential as therapeutic agents.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial and antifungal activities. Compounds showed effectiveness against Staphylococcus aureus and Escherichia coli, with structure-activity relationships indicating that the presence of electronegative substituents (e.g., Cl or NO₂) enhances antimicrobial efficacy .

Anticancer Properties

In addition to antimicrobial effects, some studies have highlighted the cytotoxic potential of oxadiazole derivatives against cancer cell lines. The structure of this compound can be modified to enhance its selectivity and potency against specific cancer types .

Coordination Chemistry

The ability of this compound to form metal complexes has been extensively studied. These complexes are not only of theoretical interest but also have practical applications.

Metal Complexes

Research indicates that various metal salts can react with this compound to form stable complexes. These complexes exhibit interesting properties such as luminescence and catalytic activity. For instance, copper(II) complexes formed with this ligand have shown promising results in catalyzing organic reactions .

Materials Science

The thermal and chemical stability of this compound derivatives makes them suitable for applications in materials science.

Light-Emitting Diodes (LEDs)

Recent advancements have demonstrated the use of oxadiazole derivatives in the development of organic light-emitting diodes (OLEDs). Their stable electronic properties contribute to efficient light emission .

Corrosion Inhibition

Another application involves the use of oxadiazole compounds as corrosion inhibitors in metal protection systems. Their ability to form protective films on metal surfaces has been studied extensively .

Study on Antimicrobial Efficacy

A study conducted on a series of synthesized this compound derivatives revealed that modifications at the pyridyl moiety significantly affected their antimicrobial activity. The most potent compounds were subjected to further testing for potential clinical applications .

Synthesis of Metal Complexes

An investigation into the synthesis of copper complexes with this compound highlighted the versatility of this ligand in forming stable structures that exhibited catalytic properties in various organic transformations .

Análisis De Reacciones Químicas

Synthetic Routes and Cyclization Reactions

The synthesis of 2,5-bis(3-pyridyl)-1,3,4-oxadiazole typically involves cyclodehydration of diacylhydrazide precursors. Key methods include:

Table 1: Synthetic Methods for this compound

-

POCl₃-mediated cyclization : The most common method involves reacting 3-pyridinecarboxylic acid hydrazide with POCl₃ under reflux, achieving moderate yields. This method is scalable but requires careful control of reaction time and temperature .

-

Oxidative cyclization : Fe(III)/TEMPO-catalyzed reactions with molecular oxygen offer greener alternatives, producing higher yields (85–92%) under mild conditions .

Coordination Chemistry and Metal Complexation

The pyridyl groups enable coordination with transition metals, forming stable complexes.

Table 2: Metal Complexes Derived from 1,3,4-Oxadiazole Ligands

-

Hg(II) detection : The compound’s fluorescence quenching in aqueous solutions (pH 7.0) is utilized for Hg(II) ion sensing, with a detection limit of 0.1 µM .

Substitution and Functionalization Reactions

The oxadiazole ring undergoes electrophilic substitution, while the pyridyl groups participate in nucleophilic reactions.

Key Reactions:

-

Nucleophilic substitution at pyridyl groups :

-

Ring-opening reactions :

-

Cross-coupling reactions :

Electrochemical and Photochemical Behavior

-

Redox activity : Cyclic voltammetry shows two reversible reduction peaks at −1.2 V and −1.8 V (vs. Ag/AgCl), attributed to the oxadiazole ring .

-

UV-Vis absorption : Exhibits λ<sub>max</sub> at 265 nm (π→π* transition) and 310 nm (n→π* transition) in acetonitrile .

Biological Activity and Derivatives

-

Antimicrobial activity : MIC values of 10–50 µg/mL against E. coli and S. aureus .

-

MAO-B inhibition : IC₅₀ values as low as 0.039 µM for Parkinson’s disease applications .

Stability and Environmental Sensitivity

Propiedades

Número CAS |

15420-57-2 |

|---|---|

Fórmula molecular |

C12H8N4O |

Peso molecular |

224.22 g/mol |

Nombre IUPAC |

2,5-dipyridin-3-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C12H8N4O/c1-3-9(7-13-5-1)11-15-16-12(17-11)10-4-2-6-14-8-10/h1-8H |

Clave InChI |

DTUMGCJGZSNWCF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |

SMILES canónico |

C1=CC(=CN=C1)C2=NN=C(O2)C3=CN=CC=C3 |

Key on ui other cas no. |

15420-57-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.